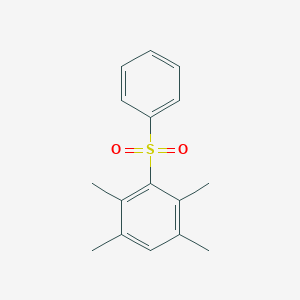

3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

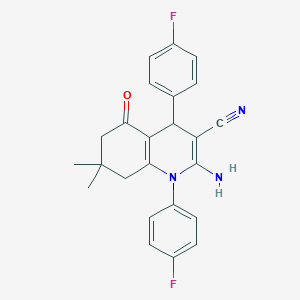

3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene, also known as mesitylene sulfonic acid, is a sulfonic acid derivative of mesitylene. It is a colorless solid that is soluble in water and polar organic solvents. Mesitylene sulfonic acid is widely used in organic synthesis as a strong acid catalyst due to its high acidity and stability.

Mecanismo De Acción

Mesitylene sulfonic acid acts as a Brønsted acid catalyst, which means that it donates a proton to the reactant molecule and facilitates the reaction. The sulfonic acid group is highly acidic and can protonate the carbonyl group of an acylating agent, making it more reactive towards the nucleophilic aromatic ring.

Biochemical and Physiological Effects:

Mesitylene sulfonic acid is not known to have any significant biochemical or physiological effects as it is primarily used as a laboratory reagent and catalyst.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid is its high acidity and stability, which makes it a strong and reliable catalyst for a wide range of organic reactions. It is also readily available and relatively inexpensive. However, this compound sulfonic acid is a strong acid and can cause skin and eye irritation, so proper safety precautions should be taken when handling it.

Direcciones Futuras

Mesitylene sulfonic acid is a widely used catalyst in organic synthesis, and there are many potential future directions for its application. One area of interest is the development of new synthetic methods using 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene sulfonic acid as a catalyst, particularly in the synthesis of complex natural products and pharmaceuticals. Another area of research is the modification of this compound sulfonic acid to improve its catalytic activity or selectivity for specific reactions. Overall, this compound sulfonic acid is a valuable tool in organic synthesis, and its potential applications are vast and varied.

Métodos De Síntesis

Mesitylene sulfonic acid can be synthesized by sulfonation of 3-(Benzenesulfonyl)-1,2,4,5-tetramethylbenzene with fuming sulfuric acid or oleum. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced onto the this compound ring. The resulting this compound sulfonic acid can be purified by recrystallization or distillation.

Aplicaciones Científicas De Investigación

Mesitylene sulfonic acid is a versatile and widely used catalyst in organic synthesis. It has been used in various reactions such as Friedel-Crafts acylation, alkylation, and cyclization reactions. Mesitylene sulfonic acid has also been used as a catalyst in the synthesis of biologically active compounds such as natural products and pharmaceuticals.

Propiedades

Fórmula molecular |

C16H18O2S |

|---|---|

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

3-(benzenesulfonyl)-1,2,4,5-tetramethylbenzene |

InChI |

InChI=1S/C16H18O2S/c1-11-10-12(2)14(4)16(13(11)3)19(17,18)15-8-6-5-7-9-15/h5-10H,1-4H3 |

Clave InChI |

LWLGMMCYSLAPMS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)C2=CC=CC=C2)C)C |

SMILES canónico |

CC1=CC(=C(C(=C1C)S(=O)(=O)C2=CC=CC=C2)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)

![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)

![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)

![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)